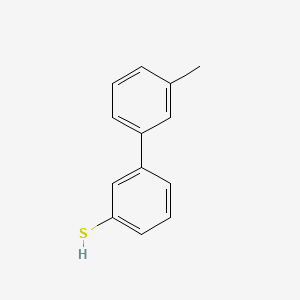
1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene typically involves the introduction of the trimethylsilyl group to a pre-formed benzene ring with the desired substituents. One common method involves the reaction of 3,5-dimethyl-4-methoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding the parent benzene derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Products include 3,5-dimethyl-4-methoxybenzoic acid or 3,5-dimethyl-4-methoxybenzaldehyde.
Reduction: The major product is 3,5-dimethyl-4-methoxybenzene.
Substitution: Products vary depending on the substituent introduced, such as 3,5-dimethyl-4-methoxybenzyl chloride.
科学的研究の応用
1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene exerts its effects depends on the specific reaction or application. Generally, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. In substitution reactions, the trimethylsilyl group can be selectively removed or replaced, allowing for precise modifications of the molecule.
類似化合物との比較
1-(Trimethylsilyl)-1-propyne: Used in similar applications but differs in the presence of an alkyne group.
1-(Trimethylsilyl)imidazole: Utilized as a derivatization reagent for selective silylation of hydroxyl groups.
1-(Trimethylsilyl)propionyl-lysergic acid diethylamide: A psychotropic substance with a different core structure but similar trimethylsilyl modification.
Uniqueness: 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both methyl and methoxy groups, along with the trimethylsilyl group, makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-9-7-11(14(4,5)6)8-10(2)12(9)13-3/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTZGESMAZLOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4'-Propyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779610.png)

